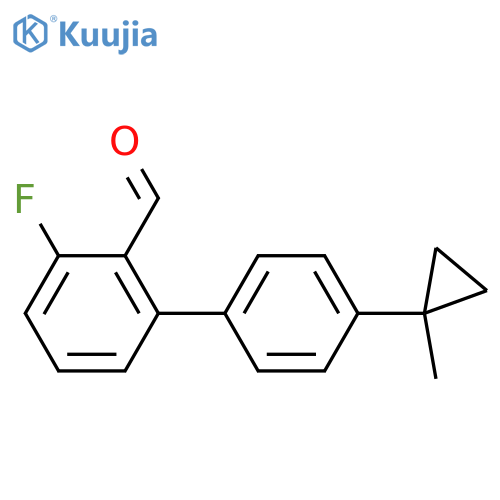Cas no 2171958-85-1 (2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde)

2171958-85-1 structure
商品名:2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde
2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde
- 2-fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde
- 2171958-85-1
- EN300-1586629
-
- インチ: 1S/C17H15FO/c1-17(9-10-17)13-7-5-12(6-8-13)14-3-2-4-16(18)15(14)11-19/h2-8,11H,9-10H2,1H3
- InChIKey: PAAPEGSKFAKJKO-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1C=O)C1C=CC(=CC=1)C1(C)CC1
計算された属性
- せいみつぶんしりょう: 254.110693260g/mol
- どういたいしつりょう: 254.110693260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 17.1Ų
2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1586629-0.5g |
2-fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde |
2171958-85-1 | 0.5g |
$1289.0 | 2023-06-05 | ||
| Enamine | EN300-1586629-1.0g |
2-fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde |
2171958-85-1 | 1g |
$1343.0 | 2023-06-05 | ||
| Enamine | EN300-1586629-2.5g |
2-fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde |
2171958-85-1 | 2.5g |
$2631.0 | 2023-06-05 | ||
| Enamine | EN300-1586629-5000mg |
2-fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde |
2171958-85-1 | 5000mg |
$3273.0 | 2023-09-24 | ||
| Enamine | EN300-1586629-10000mg |
2-fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde |
2171958-85-1 | 10000mg |
$4852.0 | 2023-09-24 | ||
| Enamine | EN300-1586629-5.0g |
2-fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde |
2171958-85-1 | 5g |
$3894.0 | 2023-06-05 | ||
| Enamine | EN300-1586629-0.1g |
2-fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde |
2171958-85-1 | 0.1g |
$1183.0 | 2023-06-05 | ||
| Enamine | EN300-1586629-0.05g |
2-fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde |
2171958-85-1 | 0.05g |
$1129.0 | 2023-06-05 | ||
| Enamine | EN300-1586629-0.25g |
2-fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde |
2171958-85-1 | 0.25g |
$1235.0 | 2023-06-05 | ||
| Enamine | EN300-1586629-10.0g |
2-fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde |
2171958-85-1 | 10g |
$5774.0 | 2023-06-05 |
2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde 関連文献
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
2171958-85-1 (2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde) 関連製品
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 55290-64-7(Dimethipin)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
